

# Spectroscopic comparison of N,N-Diphenylacetamide and its structural isomers

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## Compound of Interest

Compound Name: *N,N-Diphenylacetamide*

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## A Spectroscopic Comparison of **N,N-Diphenylacetamide** and Its Structural Isomers

This guide provides a detailed spectroscopic comparison of **N,N-Diphenylacetamide** and its structural isomers, 2-phenylacetanilide, N-phenyl-N-benzylformamide, and N-(diphenylmethyl)formamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental and predicted data to distinguish between these isomeric compounds.

## Molecular Structures

The chemical structures of **N,N-Diphenylacetamide** and its selected structural isomers are depicted below. All compounds share the same molecular formula:  $C_{14}H_{13}NO$ .

Caption: Molecular structures of the  $C_{14}H_{13}NO$  isomers discussed.

## Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **N,N-Diphenylacetamide** and its structural isomers. Experimental data is provided where available, while predicted values are noted for isomers where public experimental data is scarce.

Spectroscopic Technique	N,N-Diphenylacetamide	2-Phenylacetanilide	N-Phenyl-N-benzylformamide (Predicted)	N-(Diphenylmethyl)formamide (Predicted)
$^1\text{H}$ NMR ( $\delta$ , ppm in $\text{CDCl}_3$ )	~7.2-7.4 (m, 10H, Ar-H), ~2.1 (s, 3H, $\text{CH}_3$ )[1][2]	~7.1-7.6 (m, 11H, Ar-H & NH), ~3.7 (s, 2H, $\text{CH}_2$ )	~8.3 (s, 1H, CHO), ~7.0-7.4 (m, 10H, Ar-H), ~4.9 (s, 2H, $\text{CH}_2$ )	~8.2 (s, 1H, CHO), ~7.2-7.4 (m, 10H, Ar-H), ~6.3 (d, 1H, CH), ~6.0 (br s, 1H, NH)
$^{13}\text{C}$ NMR ( $\delta$ , ppm in $\text{CDCl}_3$ )	~170 (C=O), ~142 (Ar-C), ~126-129 (Ar-CH), ~24 ( $\text{CH}_3$ ) [1]	~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~120-130 (Ar-CH), ~45 ( $\text{CH}_2$ )	~163 (C=O), ~140 (Ar-C), ~136 (Ar-C), ~122-130 (Ar-CH), ~52 ( $\text{CH}_2$ )	~161 (C=O), ~141 (Ar-C), ~127-129 (Ar-CH), ~60 (CH)
IR ( $\nu$ , $\text{cm}^{-1}$ )	~1680-1700 (C=O stretch), ~3050 (Ar C-H stretch), ~1590, 1490 (Ar C=C stretch)[3]	~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3030 (Ar C-H stretch)	~1670-1690 (C=O stretch), ~3060 (Ar C-H stretch), ~2820, 2720 (Formyl C-H stretch)	~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~3060 (Ar C-H stretch)
Mass Spec. (m/z)	$\text{M}^+$ at 211, base peak at 169 ( $[\text{M}-\text{CH}_2\text{CO}]^+$ )[4]	$\text{M}^+$ at 211, prominent peaks at 93 (aniline fragment), 91 (benzyl cation)	$\text{M}^+$ at 211, prominent peaks at 182 ( $[\text{M}-\text{CHO}]^+$ ), 91 (benzyl cation)	$\text{M}^+$ at 211, prominent peak at 167 (diphenylmethyl cation)
UV-Vis ( $\lambda_{\text{max}}$ , nm)	~230-240 nm	Data not readily available	Data not readily available	Data not readily available

Note: Predicted values are based on established spectroscopic principles and correlations for the respective functional groups.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- **Transfer:** The resulting solution is filtered through a small cotton or glass wool plug into a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio.

### Infrared (IR) Spectroscopy

For solid samples, one of the following methods is commonly used:

- **Thin Solid Film:** A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer for analysis.
- **KBr Pellet:** 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in a sample holder in the IR spectrometer.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- **Ionization:** In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

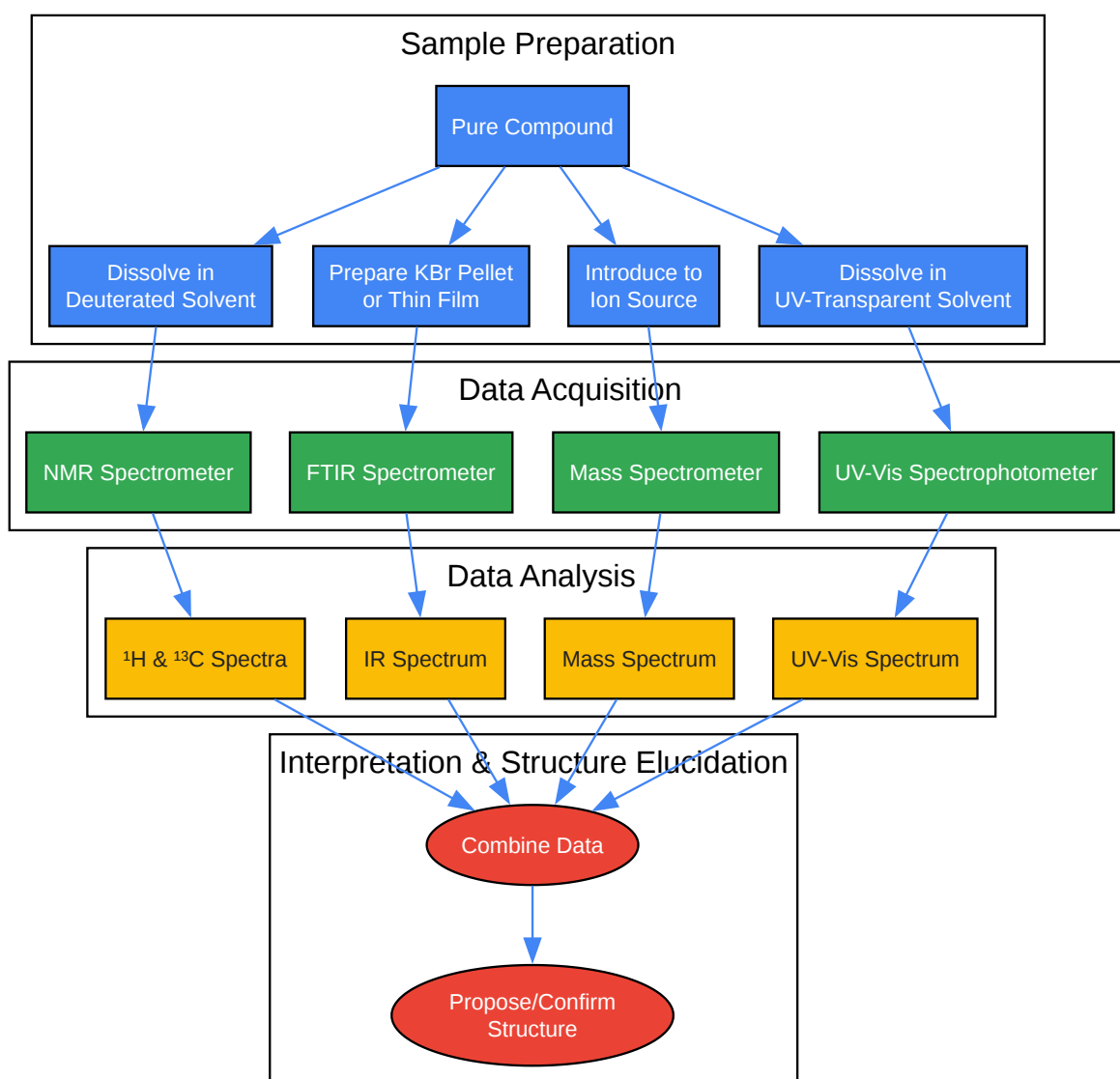
## UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
- **Blank Measurement:** A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline or blank spectrum.
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

## Experimental Workflow

The logical workflow for the spectroscopic analysis and characterization of an organic compound is illustrated below.

## General Spectroscopic Analysis Workflow

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Caption: A logical workflow for spectroscopic analysis.

In summary, while **N,N-Diphenylacetamide** and its isomers share the same molecular formula, their distinct structural arrangements give rise to unique spectroscopic signatures. The presence or absence of an N-H bond, the chemical environment of the carbonyl group, and the nature of the alkyl/aryl substituents attached to the nitrogen and carbonyl groups are key differentiating features that can be readily identified through a combination of NMR, IR, and mass spectrometry.

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